Methyl 4-phenoxypyridine-3-carboxylate

Synthetic Chemistry Process R&D Heterocyclic Building Blocks

This heterocyclic building block is a phenoxypyridine bioisostere of diaryl ethers, offering improved metabolic stability and solubility for lead optimization. Validated hit against U251 glioblastoma (IC50=0.94 µM) provides a pre-functionalized methyl ester handle for SAR exploration. Ideal for oncology-focused medicinal chemistry and catalytic method development.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 845671-56-9
Cat. No. B1429874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-phenoxypyridine-3-carboxylate
CAS845671-56-9
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H11NO3/c1-16-13(15)11-9-14-8-7-12(11)17-10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyYUTSKMNCXABVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Phenoxypyridine-3-carboxylate: A Core Scaffold for Bioisosteric Replacement and Targeted Synthesis


Methyl 4-phenoxypyridine-3-carboxylate (CAS: 845671-56-9) is a heterocyclic building block characterized by a pyridine core substituted at the 4-position with a phenoxy group and at the 3-position with a methyl carboxylate ester . This compound is structurally classified as a nicotinate derivative and belongs to the broader class of phenoxypyridines, which are recognized in medicinal chemistry as effective bioisosteres for diaryl ethers [1]. As a bioisostere, this scaffold can often improve upon the physicochemical properties of traditional diaryl ethers, such as metabolic stability and solubility, which are critical for lead optimization in drug discovery .

Why Methyl 4-Phenoxypyridine-3-carboxylate Cannot Be Trivially Replaced by Other Aryl Ethers or Nicotinate Esters


The specific substitution pattern of Methyl 4-phenoxypyridine-3-carboxylate dictates its unique reactivity and biological profile, precluding generic substitution. Even within the same phenoxypyridine class, minor structural modifications—such as changing the ester group from methyl to ethyl or altering the position of the phenoxy group—can drastically alter physicochemical properties, synthetic yield, and biological activity . Furthermore, its role as a bioisostere for diaryl ethers is not a simple one-to-one replacement; the introduction of the pyridine nitrogen and the precise placement of the carboxylate ester confer distinct electronic and steric effects that directly influence target binding and selectivity in ways that close analogs do not replicate [1].

Quantifiable Differentiation Evidence for Methyl 4-Phenoxypyridine-3-carboxylate Over Structural Analogs


Synthetic Yield Advantage of Methyl 4-Phenoxypyridine-3-carboxylate via Ullmann-Type Coupling

While 4-phenoxypyridine-3-carboxylates can be synthesized via nucleophilic aromatic substitution of 4-chloronicotinic acid esters, the methyl ester variant demonstrates a specific, quantifiable yield in a patent-defined procedure . The synthesis of Methyl 4-phenoxypyridine-3-carboxylate from methyl 4-chloronicotinate and phenol using a copper(I) iodide/copper/potassium carbonate system in THF at 70°C for 15 hours proceeds with a 28% isolated yield . This contrasts with the ethyl ester analog, where similar Ullmann-type conditions often require optimization due to steric and solubility differences, and no direct yield comparison under identical conditions is available in primary literature for this exact transformation. This 28% yield represents a tangible, reproducible data point for planning multi-step syntheses using this specific building block .

Synthetic Chemistry Process R&D Heterocyclic Building Blocks

Comparative Antiproliferative Potency of Methyl 4-Phenoxypyridine-3-carboxylate Against U251 Glioblastoma Cells

In comparative antiproliferative assays, Methyl 4-phenoxypyridine-3-carboxylate exhibited a specific IC50 of 0.94 µM against the U251 glioblastoma cell line . This potency is notable when compared to other 2-substituted-4-phenoxypyridine derivatives, which were evaluated across a panel of four cancer cell lines (A549, HT-29, H460, and U87MG) with most showing moderate to excellent potency [1]. While a direct head-to-head comparison with a closely related analog is not available in the current literature, this 0.94 µM IC50 value for the unsubstituted methyl ester core provides a quantifiable baseline for the class, demonstrating that even the simplest scaffold possesses significant cellular activity. This baseline is essential for rational lead optimization and procurement of a validated active starting point.

Medicinal Chemistry Oncology Antiproliferative Screening

Differentiated Enzyme Inhibition Profiles: DHFR and Dihydroorotase Activity

Methyl 4-phenoxypyridine-3-carboxylate exhibits distinct inhibitory profiles against specific enzymes. It demonstrates inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii with an IC50 of 12,000 nM [1]. In a separate assay, it was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, where it showed an IC50 of 180,000 nM (180 µM) at pH 7.37 [2]. While other phenoxypyridine derivatives have been explored as kinase inhibitors (e.g., c-Met, Flt-3) [3], this compound's measurable, albeit moderate, activity against DHFR and dihydroorotase distinguishes its target profile. The differential in potency between these two enzymes (12 µM vs. 180 µM) provides a selectivity fingerprint that can guide its use as a scaffold for developing more potent and selective DHFR inhibitors compared to its dihydroorotase activity.

Enzymology Drug Discovery Anti-infectives

Strategic Deployment Scenarios for Methyl 4-Phenoxypyridine-3-carboxylate in Scientific R&D


Scaffold Hopping from Diaryl Ethers to Improve Physicochemical Properties

In lead optimization programs where a diaryl ether is a key pharmacophore, Methyl 4-phenoxypyridine-3-carboxylate can serve as a direct bioisosteric replacement. As established in Section 1 and Section 2 , the phenoxypyridine scaffold is known to confer different properties compared to diaryl ethers, including potentially enhanced metabolic stability and solubility [1]. Procuring this compound provides a convenient, pre-functionalized handle (methyl ester at the 3-position) for further derivatization and SAR exploration around a core that may mitigate common liabilities of the diaryl ether motif .

Validated Core for Antiproliferative Lead Generation

The compound's proven in vitro antiproliferative activity against the U251 glioblastoma cell line (IC50 = 0.94 µM) makes it a valuable starting point for oncology-focused medicinal chemistry. As detailed in Evidence Item 2 (Section 3), this activity validates the core scaffold . Researchers can use this compound as a validated hit for generating focused libraries through ester hydrolysis, amidation, or further functionalization of the pyridine ring, all while maintaining a core structure with demonstrated cellular efficacy.

Specific Reagent for Synthetic Methodology and Process Chemistry

The documented synthesis via Ullmann-type coupling of methyl 4-chloronicotinate and phenol, yielding 28% under specific conditions , provides a clear benchmark for process chemists. As outlined in Evidence Item 1 (Section 3), this patent-defined procedure allows for the compound to be used as a test substrate for developing new catalytic methods for aryl ether formation or for optimizing the existing route. Its role as a well-defined, heterocyclic electrophile makes it a relevant model substrate for reaction discovery and process development groups.

Probe Molecule for DHFR and Dihydroorotase Enzyme Studies

Given its quantifiable inhibitory activity against DHFR from P. carinii (IC50 = 12,000 nM) and dihydroorotase from mouse Ehrlich ascites (IC50 = 180,000 nM) , this compound can serve as a valuable tool or probe molecule for enzymatic studies. As noted in Evidence Item 3 (Section 3), this differentiated inhibition profile [1] makes it suitable for use in biochemical assays to study enzyme function, screen for more potent inhibitors through fragment-based approaches, or investigate species-specific differences in enzyme binding pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-phenoxypyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.